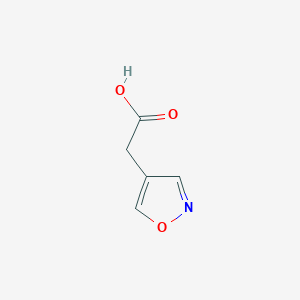

2-(1,2-Oxazol-4-yl)acetic acid

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and medicinal chemistry. uni.lumdpi.com The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties, allowing these molecules to engage with biological targets through a variety of interactions, such as hydrogen bonding and dipole-dipole forces. researchgate.net The 1,2-oxazole ring, an aromatic five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a prominent scaffold in this domain. chemscene.com

This structure is a key component in numerous FDA-approved drugs and serves as a versatile building block for creating compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The compound 2-(1,2-Oxazol-4-yl)acetic acid represents a specific functionalization of this core, featuring an acetic acid moiety at the 4-position. This "heterocycle-acetic acid" motif is a common strategy in medicinal chemistry to create ligands that can interact with specific binding pockets in proteins or to improve the pharmacokinetic properties of a molecule.

Historical Development and Significance of 1,2-Oxazole Derivatives in Organic Synthesis

The chemistry of oxazoles and their isomers, isoxazoles, has been developing for over a century. researchgate.net The first preparation of the parent oxazole (B20620) ring was reported in the late 19th and early 20th centuries, with significant synthetic methods like the Robinson-Gabriel synthesis being established in the early 1900s. researchgate.netgoogle.com The synthesis of the 1,2-oxazole (isoxazole) ring has also been a subject of extensive research, with two primary pathways dominating its construction: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632). chemscene.com

The significance of 1,2-oxazole derivatives skyrocketed with the discovery of their presence in natural products and their potential as pharmacophores. chemscene.com For instance, natural products like muscimol (B1676869) and ibotenic acid, which contain the 1,2-oxazole core, exhibit potent activity on central nervous system receptors. chemscene.com In synthetic chemistry, the isoxazole (B147169) ring is not just a carrier of biological function but also a versatile synthetic intermediate. Its stability allows it to be carried through multi-step syntheses, while it can also be cleaved under specific reductive conditions to reveal other functional groups, making it a valuable masked functionality in complex molecule synthesis.

Emerging Challenges and Opportunities in this compound Research

The primary challenges in the field revolve around the synthesis and functionalization of the 1,2-oxazole ring. While established methods exist, they can face limitations.

Challenges:

Regioselectivity: The reaction of unsymmetrical three-carbon units with hydroxylamine can lead to mixtures of regioisomers, complicating purification and reducing yields. chemscene.com Controlling the precise placement of substituents on the isoxazole ring remains a key synthetic hurdle.

Harsh Conditions: Some classical synthetic methods require harsh conditions, such as high temperatures or strong acids and bases, which can limit their applicability to sensitive or complex substrates. researchgate.net

Starting Material Availability: The accessibility of appropriately substituted starting materials for building the ring or for subsequent functionalization can be a bottleneck for creating novel derivatives. researchgate.net

Despite these challenges, significant opportunities exist, particularly for a versatile building block like this compound.

Opportunities:

Green Chemistry: Developing more environmentally friendly synthetic routes to isoxazoles, for example, using ultrasound-assisted synthesis or greener solvents, is an active area of research that can make building blocks like the title compound more accessible. nih.gov

Scaffold for Drug Discovery: The compound is an ideal starting point for generating large chemical libraries for screening against various diseases. Its straightforward derivatization via the carboxylic acid group allows for rapid exploration of chemical space.

Development of Multifunctional Agents: Research into related heterocyclic acetic acids shows a trend toward creating agents that can hit multiple biological targets. nih.gov this compound provides a platform for designing such multifunctional molecules for complex diseases like Alzheimer's or cancer.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCXYOOVQPARJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141679-57-4 | |

| Record name | 2-(1,2-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2 1,2 Oxazol 4 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(1,2-Oxazol-4-yl)acetic acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, chemists can strategically plan the forward synthesis.

Key Disconnection Strategies for the 1,2-Oxazole Ring

The 1,2-oxazole ring, also known as an isoxazole (B147169), is the central heterocyclic core of the target molecule. Its retrosynthesis can be approached through several key disconnection strategies. A primary and widely utilized method involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nih.gov This approach breaks the N-O bond and a C-C bond of the ring.

Another significant strategy is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide. nih.gov This powerful transformation directly forms the five-membered ring in a concerted fashion. The choice of disconnection often depends on the availability of substituted precursors and the desired regioselectivity of the final product.

Approaches for Introducing the Acetic Acid Moiety

The acetic acid side chain at the 4-position of the oxazole (B20620) ring can be introduced either before or after the formation of the heterocyclic core. In a convergent approach, a precursor already containing the acetic acid or a protected equivalent is used in the cyclization step. For instance, a β-keto ester bearing the acetic acid moiety can be reacted with hydroxylamine.

Alternatively, a post-cyclization functionalization strategy can be employed. This would involve creating the 1,2-oxazole ring with a suitable functional group at the 4-position, such as a halogen or a formyl group, which can then be converted to the acetic acid side chain through standard organic transformations like cross-coupling reactions followed by oxidation, or through a Wittig-type reaction followed by hydrolysis.

Cyclization Reactions for the Construction of the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is the cornerstone of the synthesis of this compound. Various cyclization reactions have been developed to construct this heterocyclic system efficiently.

Synthesis of 1,2-Oxazole via Amino Alcohol and Carboxylic Acid/Nitrile Precursors

While the direct synthesis of 1,2-oxazoles from amino alcohols and carboxylic acids is less common, related oxazoline (B21484) structures can be formed and subsequently oxidized. The reaction of a 2-amino alcohol with a carboxylic acid or its derivative, such as an acyl chloride, typically yields an oxazoline. wikipedia.org This intermediate can then be oxidized to the corresponding oxazole. For instance, the cyclization of N-(2-hydroxyethyl)amides can be promoted by reagents like triflic acid to form 2-oxazolines. mdpi.com

More directly relevant to 1,2-oxazole synthesis is the use of precursors that can generate a nitrile oxide in situ, which then undergoes cycloaddition. Also, the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents is a classical and robust method for constructing the 1,2-oxazole ring. nih.gov

Cyclocondensation Strategies for this compound Derivatives

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including derivatives of this compound. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a ring system. A prominent example is the reaction between a β-enamino ketoester and hydroxylamine hydrochloride, which can lead to the formation of functionalized 1,2-oxazole derivatives. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the enaminone precursor. nih.gov

Microwave-assisted organic synthesis has also emerged as an efficient method for accelerating cyclocondensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net For instance, the cyclocondensation of oximes with acyl chlorides can be effectively promoted by microwave irradiation to form oxazole derivatives. researchgate.net

Functionalization and Derivatization Routes for this compound

Once the core structure of this compound is assembled, further functionalization and derivatization can be carried out to explore its chemical space and potential applications. Derivatization involves chemically modifying a compound to produce a new compound with different properties that may be more suitable for a specific application. researchgate.net

The carboxylic acid group is a versatile handle for a variety of transformations. It can be converted to esters, amides, or other functional groups through standard coupling reactions. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This modification can alter the polarity and volatility of the molecule. libretexts.org

The oxazole ring itself can also be functionalized. For instance, electrophilic substitution reactions can introduce substituents onto the ring, although the reactivity is influenced by the existing groups. Furthermore, the development of C-H activation and arylation methods for azole derivatives provides modern strategies for introducing aryl groups onto the heterocyclic core. beilstein-journals.org

Below is a table summarizing some derivatives of this compound and their synthetic origins:

| Derivative Name | Key Synthetic Precursor/Reaction | Reference |

| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Reaction of β-enamino ketoesters with hydroxylamine hydrochloride | nih.gov |

| 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid | Cyclization of amino alcohols with carboxylic acid derivatives | |

| (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | Derived from substituted isoxazole precursors | |

| 2-(Diethyl-1,2-oxazol-4-yl)acetic acid | Not explicitly detailed | sigmaaldrich.com |

| 2-(3-Morpholin-4-yl-1,2-oxazol-5-yl)acetic acid | Not explicitly detailed | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including the 1,2-oxazole ring system. These methods are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the oxazole core, a key step in the synthesis of complex molecules like this compound. Transition metal-catalyzed cross-coupling reactions have become a powerful synthetic tool, enabling the efficient combination of a wide array of cross-coupling partners. arkat-usa.org

Methodologies such as the Suzuki, Negishi, and direct arylation reactions have been developed for the regioselective functionalization of oxazoles. arkat-usa.orgorganic-chemistry.org For instance, direct arylation of oxazoles can be achieved with high regioselectivity at either the C2 or C5 positions by carefully selecting the phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org Palladium-catalyzed C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar environments. organic-chemistry.org

In the context of synthesizing precursors for this compound, functionalizing the C4 position is crucial. While direct C4-arylation or alkylation via these methods can be challenging due to the electronic nature of the oxazole ring, strategies involving halogenated oxazole intermediates are common. For example, 4-bromo-substituted 1,2-oxazines have been successfully used in Suzuki couplings with arylboronic acids and in Sonogashira reactions with terminal alkynes, demonstrating the viability of functionalizing the C4 position. beilstein-journals.org The synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles has been accomplished through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org

The instability of the oxazole ring when metalated with strong bases like alkyllithiums presents a challenge. researchgate.net However, the use of zinc derivatives, formed by the reaction of oxazole with n-BuLi followed by the addition of zinc chloride (ZnCl2), creates a more stable organometallic species. arkat-usa.org This zinc-derivative can then participate in Negishi cross-coupling reactions with halogenated partners in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to chemoselectively form C-C bonds at the desired position. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Azole Rings

| Coupling Reaction | Catalyst/Reagents | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄, THF | 2-Zinc-oxazole, 2,4-Dibromothiazole | 2-(4-Bromothiazol-2-yl)oxazole | 40 | arkat-usa.org |

| Negishi Coupling | Pd(PPh₃)₄, THF | 2-Zinc-oxazole, 2-Phenyl-4-triflyloxyoxazole | 2-Phenyl-4-(2-oxazolyl)oxazole | 51 | arkat-usa.org |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene | 4-Bromo-6H-1,2-oxazine, Phenylboronic acid | 4-Phenyl-6H-1,2-oxazine | 82 | beilstein-journals.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | 4-Bromo-6H-1,2-oxazine, Phenylacetylene | 4-(Phenylethynyl)-6H-1,2-oxazine | 85 | beilstein-journals.org |

Regioselective Functionalization Techniques

Regioselective functionalization is paramount in synthesizing this compound, as the acetic acid side chain must be precisely installed at the C4 position of the 1,2-oxazole ring. One of the primary strategies for constructing the 1,2-oxazole ring itself provides a direct route to C4-functionalized products. This involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine. nih.govbeilstein-journals.org

A particularly effective method involves the use of β-enamino ketoesters as precursors. These intermediates react with hydroxylamine hydrochloride to yield regioisomeric 1,2-oxazole derivatives. nih.govresearchgate.net Specifically, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been demonstrated through this pathway. nih.govresearchgate.net The reaction proceeds by forming a β-enamino ketoester from a β-keto ester and N,N-dimethylformamide dimethylacetal. Subsequent reaction with hydroxylamine leads to cyclization and the formation of the 1,2-oxazole ring, with the carboxylate group positioned at C4. beilstein-journals.org This carboxylate can then serve as a handle for further elaboration into the acetic acid moiety.

Another approach to achieving regioselectivity involves the directed metalation of the oxazole ring. While direct deprotonation at C4 is not typical, using specific bases and directing groups can influence the site of metalation. For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has been shown to effectively metalate the oxazole scaffold. acs.org These metalated intermediates are stable and can react with various electrophiles, allowing for the introduction of functional groups at specific positions, which can then be converted to the desired acetic acid side chain. acs.org

Green Chemistry Principles in the Synthesis of this compound and its Analogs

Solvent-Free and Microwave-Assisted Synthetic Approaches

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound focuses on reducing waste, energy consumption, and the use of hazardous substances. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are key strategies in this endeavor. scienceandtechnology.com.vnijpsonline.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, milder reaction conditions, and often higher product yields. scienceandtechnology.com.vnijpsonline.comacs.org In the synthesis of oxazole derivatives, microwave heating can accelerate cycloaddition and condensation reactions. For example, a highly efficient two-component [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles has been achieved in minutes under microwave irradiation, compared to hours required for conventional heating. acs.orgnih.gov One study demonstrated the synthesis of 5-phenyl oxazole in 96% yield in just 8 minutes at 65°C using microwave irradiation. acs.orgnih.gov

Combining microwave assistance with solvent-free conditions further enhances the green credentials of a synthetic protocol. scienceandtechnology.com.vn Solvent-free, or "dry media," reactions minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally damaging. These reactions can be carried out by grinding solid reactants together or by adsorbing them onto a solid support like silica (B1680970) or alumina (B75360) before microwave irradiation. researchgate.net The synthesis of 2,5-disubstituted benzoxazole (B165842) derivatives has been successfully performed in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions, highlighting the practicality and environmental benefits of this approach. scienceandtechnology.com.vn

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenyl oxazole synthesis | Isopropanol, K₃PO₄, 60°C (Conventional) | 6 hours | 92-95% (oxazoline) | acs.orgnih.gov |

| 5-Phenyl oxazole synthesis | Isopropanol, K₃PO₄, 65°C (Microwave, 350W) | 8 minutes | 96% (oxazole) | acs.orgnih.gov |

| Benzoxazole synthesis | 2-Amino-4-methylphenol + Benzaldehyde (Solvent-free, Microwave) | 1-5 minutes | 85-90% | scienceandtechnology.com.vn |

Utilization of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the synthesis of oxazoles and their analogs, heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention due to their high efficiency and ease of recovery. jsynthchem.commdpi.com

Magnetic nanoparticles, such as those made of iron(III) oxide (Fe₃O₄), can be functionalized with catalytically active species, like copper complexes. jsynthchem.comtandfonline.com These nanocatalysts offer a large surface area for reactions to occur and can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse over multiple cycles without significant loss of activity. jsynthchem.com

Several such systems have been reported for oxazole synthesis. For instance, a copper(II) complex immobilized on the surface of imidazole-functionalized, silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-IM-CuCl₂) has been shown to be a highly efficient and reusable catalyst for preparing oxazole derivatives. jsynthchem.com This catalyst was successfully reused for at least six cycles with only a minor drop in its catalytic activity. jsynthchem.com Similarly, a CuBr catalyst supported on magnetic Fe₃O₄ nanoparticles modified with 6-(aminomethyl)nicotinic acid (Fe₃O₄@AMNA-CuBr) has been developed for the one-pot, three-component synthesis of highly substituted oxazoles. tandfonline.com Another approach involves using an MCM-41-immobilized phosphine-gold(I) complex, which can be recovered by simple filtration and reused for at least eight cycles. organic-chemistry.org

Table 3: Performance and Reusability of Recyclable Catalysts in Oxazole Synthesis | Catalyst System | Reaction | Solvent | Reusability (Cycles) | Final Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fe₃O₄@SiO₂-IM-CuCl₂ | Benzylamine + Benzil derivatives | Ethanol (B145695) | 6 | ~90 | jsynthchem.com | | Fe₃O₄@AMNA-CuBr | Diphenylacetylene + Aryl nitriles | PEG | 5 | ~86 | tandfonline.com | | MCM-41-Au-phosphine | Terminal alkynes + Nitriles | Toluene | 8 | ~89 | organic-chemistry.org |

Flow Chemistry and Continuous Processing for Efficient Synthesis of this compound

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing numerous advantages for the production of fine chemicals and pharmaceuticals, including heterocyclic compounds. chim.it By performing reactions in a continuous stream through a network of tubes and reactors, flow chemistry enables superior control over reaction parameters, enhanced heat and mass transfer, increased safety, and straightforward scalability. chim.it These benefits make it a highly attractive strategy for the efficient synthesis of this compound and its intermediates.

The synthesis of heterocyclic scaffolds frequently benefits from continuous flow approaches. chim.it For example, a multi-step flow procedure was developed to prepare a functionalized oxazole intermediate for the natural product O-methyl siphonazole. uc.pt This process involved the in-situ coupling of starting materials, followed by cyclodehydration to form an oxazoline, and subsequent in-line purification and oxidation to the desired oxazole. uc.ptrsc.org The entire sequence was performed in a continuous manner, allowing for the production of multigram quantities without traditional workup or purification steps. uc.pt This demonstrates the potential of flow chemistry to streamline complex synthetic sequences that could be adapted for the target acid. The transition from batch to flow processing can lead to improved selectivity, effective scale-up, increased safety, and a reduced environmental footprint. chim.it

Reaction Optimization under Flow Conditions

A key advantage of flow chemistry is the ability to rapidly optimize reaction conditions to maximize yield and throughput. chim.it Parameters such as temperature, pressure, residence time (the time the reaction mixture spends in the reactor), and reagent stoichiometry can be precisely controlled and systematically varied. chim.it

Residence time, calculated by dividing the reactor volume by the flow rate, is a critical parameter. chim.it In the flow synthesis of oxazoles from oxazolines, a solution of the oxazoline was passed through a heated column packed with an oxidizing agent like manganese dioxide. rsc.org By adjusting the flow rate, the residence time within the heated reactor could be finely tuned to ensure complete conversion. For example, in the synthesis of 2-aryl-oxazoles, a flow rate of 100 μL/min was initially used, which was then adjusted to 60 μL/min to optimize the reaction. rsc.org

Temperature is another easily optimized parameter. Flow reactors can be heated to temperatures exceeding the solvent's boiling point by applying back pressure, allowing for significantly accelerated reaction rates in a safe, contained manner. mdpi.com This "superheating" was utilized in the synthesis of 3-thio-1,2,4-triazoles, where a telescoped flow procedure at 100°C dramatically reduced the time required to obtain the desired products. chim.it Such optimization strategies are directly applicable to the cyclization and functionalization steps required for the synthesis of this compound.

Table 4: Illustrative Optimization of a Flow Chemistry Process

| Parameter | Condition A | Condition B (Optimized) | Outcome | Reference |

|---|---|---|---|---|

| Substrates | Oxazoline in DME | Oxazoline in DME | N/A | rsc.org |

| Reactor | Packed MnO₂ column | Packed MnO₂ column | N/A | rsc.org |

| Temperature | 60 °C | 100 °C | Increased reaction rate for less reactive substrates | rsc.org |

| Flow Rate | 100 μL/min | 60 μL/min | Optimized residence time for complete conversion | rsc.org |

| Residence Time | 50 min | >50 min | Higher conversion to oxazole product | rsc.org |

| Yield | Good | Excellent | Maximized product formation | rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-toluenesulfonylmethyl isocyanide (TosMIC) |

| 5-phenyl oxazole |

| 2-Amino-4-methylphenol |

| Benzaldehyde |

| 2,5-disubstituted benzoxazole |

| Iodine |

| Iron(III) oxide (Fe₃O₄) |

| 6-(aminomethyl)nicotinic acid |

| Benzylamine |

| Benzil |

| 4-Bromo-6H-1,2-oxazine |

| Phenylboronic acid |

| Phenylacetylene |

| Ethyl oxazole-4-carboxylate |

| 2,4-Dibromothiazole |

| 2-Phenyl-4-triflyloxyoxazole |

| 2-(4-Bromothiazol-2-yl)oxazole |

| 2-Phenyl-4-(2-oxazolyl)oxazole |

| 4-Phenyl-6H-1,2-oxazine |

| 4-(Phenylethynyl)-6H-1,2-oxazine |

| N,N-dimethylformamide dimethylacetal |

| Hydroxylamine hydrochloride |

| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate |

| 2,2,6,6-tetramethylpiperidide (TMP) |

| O-methyl siphonazole |

| Manganese dioxide |

Scalability and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability and process intensification. These studies aim to develop manufacturing processes that are not only economically viable but also efficient, safe, and environmentally sustainable. The primary goal is to enhance reaction throughput, improve yield and purity, and minimize operational complexity and waste.

A key strategy in the process intensification for producing oxazole-containing compounds is the adoption of continuous flow chemistry. This modern approach offers significant advantages over traditional batch processing. Continuous flow reactors facilitate superior control over reaction parameters such as temperature and mixing, leading to improved reaction efficiency and product consistency. acs.org The ability to operate at elevated temperatures and pressures safely allows for dramatically reduced reaction times. For instance, processes that might take over 18 hours in a batch reactor can potentially be completed in as little as 30 minutes in a continuous flow setup. acs.org

The synthesis of oxazoles and their precursors has been successfully adapted to continuous flow conditions, demonstrating clear potential for large-scale production. In one notable example, the flow synthesis of an oxazoline, a direct precursor to the oxazole ring, was scaled up for a multi-hour continuous run. This process was capable of producing the intermediate at a rate of 10.2 g/h, ultimately generating 27.2 g of product with a high yield of 98%. rsc.org The subsequent oxidation of the oxazoline to the final oxazole product was also achieved using a flow system, by passing a solution of the intermediate through a packed-bed reactor containing an oxidizing agent. rsc.org This method yielded the desired oxazole without requiring extensive downstream workup or purification, a significant advantage for industrial applications. rsc.org

The table below summarizes key findings from process intensification studies on oxazole and related heterocycle syntheses using flow chemistry, illustrating the improvements in efficiency and throughput.

| Product Type | Reactor Type | Key Parameters | Throughput/Output | Yield | Reference |

| Oxazoline Intermediate | Flow Reactor | Room Temperature | 10.2 g/hour | 98% | rsc.org |

| 3-thio-1,2,4-triazole | Telescoped Flow Process | 100 °C (Reactor 1) | 3.5 g over 3 hours | 93% | chim.it |

| Oxazole Carboxylic Acid | Flow Sequence | Not specified | Multigram quantities | Not specified | uc.pt |

These advanced methodologies demonstrate that the challenges of scalability in the synthesis of this compound and its analogues can be effectively addressed through process intensification. The use of continuous flow reactors, in particular, offers a robust and efficient pathway for large-scale manufacturing, ensuring high purity and yield while enhancing process safety and reducing environmental impact. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 1,2 Oxazol 4 Yl Acetic Acid

Mechanistic Pathways of Electrophilic Substitution on the 1,2-Oxazole Ring

Electrophilic substitution on the oxazole (B20620) ring is generally challenging due to the electron-withdrawing nature of the heterocyclic system, which makes it less reactive than benzene. pharmaguideline.com However, the presence of activating, electron-donating groups can facilitate such reactions. pharmaguideline.comsemanticscholar.org For the 1,2-oxazole ring, electrophilic attack typically occurs at the C4 position. pharmaguideline.com The reactivity order for electrophilic substitution in the oxazole ring is generally C4 > C5 > C2. pharmaguideline.com

The acetic acid group at the C4 position of 2-(1,2-Oxazol-4-yl)acetic acid is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve under standard conditions. pharmaguideline.com If forced, the substitution would likely occur at the C5 position, the least deactivated position after C4.

The mechanism of electrophilic substitution involves the attack of an electrophile on the π-electron system of the oxazole ring, leading to the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring.

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Low to no reactivity. If reaction occurs, potential for 5-nitro-2-(1,2-oxazol-4-yl)acetic acid. |

| Halogenation | Br₂/FeBr₃ | Low to no reactivity. If reaction occurs, potential for 5-bromo-2-(1,2-oxazol-4-yl)acetic acid. |

| Sulfonation | SO₃/H₂SO₄ | Low to no reactivity. pharmaguideline.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Low to no reactivity. |

Nucleophilic Reactions at the Carboxylic Acid Moiety and the Oxazole Ring

The chemical structure of this compound offers two primary sites for nucleophilic attack: the carboxylic acid group and the oxazole ring itself.

Reactions at the Carboxylic Acid Moiety:

The carboxylic acid group readily undergoes typical nucleophilic acyl substitution reactions. libretexts.org These reactions are fundamental for the synthesis of various derivatives.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Amide Formation: Reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amides. nih.govincemc.ro The coupling agent activates the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. libretexts.org This intermediate is a versatile precursor for the synthesis of esters, amides, and other derivatives.

Nucleophilic Attack on the Oxazole Ring:

Nucleophilic substitution on the oxazole ring is generally rare and typically requires the presence of a good leaving group. semanticscholar.orgtandfonline.com The order of reactivity for nucleophilic substitution is C2 > C5 > C4. tandfonline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com However, in the absence of a suitable leaving group, nucleophilic attack on the unsubstituted oxazole ring often leads to ring cleavage rather than substitution. pharmaguideline.com

For this compound, direct nucleophilic substitution on the ring is unlikely. However, if a halogen were introduced at the C5 position, it could potentially be displaced by a strong nucleophile.

Oxidation and Reduction Pathways of the 1,2-Oxazole Core

The 1,2-oxazole ring can undergo both oxidation and reduction, often leading to ring-opening products.

Oxidation:

The oxazole ring is susceptible to oxidation, which can lead to cleavage of the C-C bond. tandfonline.com Oxidizing agents like potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com The oxidation of oxazoles can also be achieved photochemically using singlet oxygen, which typically proceeds via a [4+2] cycloaddition to form an endoperoxide intermediate. cdu.edu.auresearchgate.netacs.org This intermediate can then rearrange to form various products, including triamides. acs.org

Reduction:

Reduction of the oxazole ring can also result in ring cleavage. semanticscholar.org Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the formation of various open-chain products. For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can open the oxazole ring. semanticscholar.org The specific products formed depend on the substituents present on the ring and the reaction conditions.

Decarboxylation Mechanisms of Oxazole-4-yl Acetic Acid Derivatives

Decarboxylation of this compound would involve the loss of carbon dioxide from the acetic acid side chain. Generally, the decarboxylation of aryl- and heteroarylacetic acids requires elevated temperatures or the presence of a catalyst. The stability of the resulting carbanion intermediate is a key factor. In the case of oxazole-4-yl acetic acid derivatives, the resulting 4-methyloxazole (B41796) carbanion would be relatively unstable, making direct decarboxylation difficult.

However, decarboxylative cross-coupling reactions are a known transformation for oxazolecarboxylic acids. For instance, palladium- and copper-catalyzed decarboxylative direct C-H coupling of oxazoles with 4- and 5-carboxyoxazoles has been reported. beilstein-journals.org This suggests that under specific catalytic conditions, the carboxylic acid group can be removed and replaced with another functional group. The proposed mechanism involves a metal-catalyzed decarboxylation to form a C4-metalated oxazole intermediate, which then participates in the cross-coupling reaction. beilstein-journals.org

Thermal and Photochemical Transformations of this compound

Thermal Transformations:

Oxazoles are generally considered to be thermally stable compounds. tandfonline.com However, at very high temperatures, they can undergo rearrangements. One such rearrangement is the Cornforth rearrangement, where a 4-acyloxazole undergoes a thermal rearrangement with the acyl residue and the C5 substituent exchanging positions. wikipedia.org While this specific reaction does not directly apply to this compound, it illustrates the potential for thermally induced structural changes in the oxazole ring.

Photochemical Transformations:

The oxazole ring is known to undergo photochemical reactions. tandfonline.com Irradiation of oxazoles can lead to various transformations, including the formation of oxidation products. tandfonline.com The photooxidation of oxazoles with singlet oxygen is a well-studied process that proceeds via a cycloaddition mechanism, as mentioned in section 3.3. cdu.edu.auresearchgate.netacs.org Additionally, 2H-azirines, which can be formed photochemically, are known to react in [3+2] cycloaddition reactions to form various heterocycles, including 1,2,4-oxadiazole (B8745197) derivatives under certain conditions. researchgate.net The specific photochemical transformations of this compound would depend on the irradiation wavelength and the presence of other reactants or sensitizers.

Transition Metal-Catalyzed Transformations Involving the this compound Substructure

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including oxazoles. nih.govbenthamdirect.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the oxazole ring.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction of a halo-oxazole with an organoboron compound in the presence of a palladium catalyst. nih.gov

Stille Coupling: Reaction of a halo-oxazole with an organotin compound in the presence of a palladium catalyst. nih.gov

Negishi Coupling: Reaction of a halo-oxazole with an organozinc compound in the presence of a palladium or nickel catalyst. researchgate.net

Sonogashira Coupling: Reaction of a halo-oxazole with a terminal alkyne in the presence of a palladium and a copper catalyst. benthamdirect.com

For this compound, these reactions would typically require prior conversion of a C-H bond on the oxazole ring to a C-halogen bond to serve as the coupling partner. The reactivity of the different positions on the oxazole ring towards halogenation and subsequent cross-coupling would follow the general trends discussed earlier.

Furthermore, direct C-H activation and functionalization of oxazoles catalyzed by transition metals is an emerging area. beilstein-journals.orgmdpi.com These methods avoid the pre-functionalization step of converting a C-H to a C-X bond. For example, palladium-catalyzed direct C-H arylation of oxazoles has been demonstrated. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on the Oxazole Core

| Reaction Type | Catalyst/Reagents | Potential Application for this compound | Reference |

| Suzuki Coupling | Pd catalyst, boronic acid | Functionalization at C5 after halogenation | nih.gov |

| Stille Coupling | Pd catalyst, organostannane | Functionalization at C5 after halogenation | nih.gov |

| Direct C-H Arylation | Pd catalyst, aryl halide | Direct functionalization at C5 | beilstein-journals.org |

| Decarboxylative Coupling | Pd/Cu catalyst, another azole | Coupling at C4 with loss of the acetic acid group | beilstein-journals.org |

| C-H Alkenylation | Pd(II) acetate, olefin, Cu oxidant | Alkenylation at C4 | mdpi.com |

| C-H/C-O Coupling | PdCl₂(MeCN)₂, PPhCy₂ | Coupling with diarylmethanol derivatives | mdpi.com |

Derivatization and Analog Synthesis Strategies Based on 2 1,2 Oxazol 4 Yl Acetic Acid

Esterification and Amidation Reactions for Carboxylic Acid Functionalization

The carboxylic acid group of 2-(1,2-oxazol-4-yl)acetic acid is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. For instance, the reaction with ethanol (B145695) in the presence of a dehydrating agent like sulfuric acid would yield the corresponding ethyl ester. A patent describes the synthesis of (2-hydroxymethyl-oxazol-4-yl)-acetic acid ethyl ester, indicating that esterification can be performed on derivatives of the core scaffold. google.com

Amidation, the formation of an amide bond, is another key functionalization strategy. This is typically carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with an amine. lew.ro Alternatively, various coupling reagents can directly facilitate the reaction between the carboxylic acid and an amine. The synthesis of amide derivatives is a common strategy in drug discovery to introduce diverse substituents and modulate biological activity. beilstein-journals.org For instance, the amidation of a related cinnamic acid derivative has been achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄) or Dehydrating agent | Alkyl ester |

| Amidation | 1. Thionyl chloride (SOCl₂) to form acyl chloride2. Amine (R-NH₂) | N-substituted amide |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., TCT) | N-substituted amide |

Functionalization of the 1,2-Oxazole Ring: Alkylation, Halogenation, and Nitration Studies

The 1,2-oxazole ring, while aromatic, can undergo various substitution reactions, allowing for the introduction of different functional groups that can significantly impact the molecule's properties. Key functionalization strategies include alkylation, halogenation, and nitration.

Alkylation: N-alkylation of the oxazole (B20620) ring typically occurs at the nitrogen atom (position 2), leading to the formation of quaternary oxazolium salts. pharmaguideline.comtandfonline.com This modification introduces a positive charge and can alter the molecule's interaction with biological targets. Ring-opening N-alkylation of 2-oxazolines has also been reported under basic conditions, providing a pathway to N-substituted derivatives. nih.gov

Halogenation: Halogenation of the isoxazole (B147169) ring is a well-established method for introducing substituents. Electrophilic halogenation often occurs at the C4 position. researchgate.net For instance, 3,5-diarylisoxazoles can be halogenated at the C4 position using N-halosuccinimides (NBS, NCS, or NIS) in acetic acid. researchgate.net A versatile halogenating system using R₄NHal/NOHSO₄ has been developed for the regioselective halogenation of isoxazoles. researchgate.net The presence of halogen atoms can enhance lipophilicity and introduce a site for further reactions, such as cross-coupling. vulcanchem.com

Nitration: Electrophilic substitution reactions on the oxazole ring, such as nitration, are generally challenging unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com For some steroid-oxazole derivatives, nitration has been achieved using nitric acid. researchgate.net The reactivity of the oxazole ring towards electrophiles is generally in the order of C4 > C5 > C2. pharmaguideline.com

| Reaction Type | Position | Reagents and Conditions | Product |

| N-Alkylation | N-2 | Alkylating agents | Quaternary oxazolium salts pharmaguideline.comtandfonline.com |

| Halogenation (e.g., Bromination) | C-4 | N-Bromosuccinimide (NBS) in THF | 4-Bromooxazole derivative mdpi.com |

| Halogenation | C-4 | N-Halosuccinimides (NBS, NCS, NIS) in acetic acid | 4-Haloisoxazole derivative researchgate.net |

| Nitration | Ring | Nitric acid | Nitro-oxazole derivative researchgate.net |

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems. This is achieved through reactions that build additional rings onto the existing framework, such as annulation reactions and multicomponent reactions.

Annulation, or ring-forming, reactions are employed to construct fused heterocyclic systems where a new ring is attached to the 1,2-oxazole core. These reactions often involve the cyclization of a suitably functionalized derivative of the starting scaffold. For example, research has been dedicated to the synthesis of polycondensed heterocyclic systems that incorporate the isoxazole ring, which have shown promise as chemotherapeutic agents. unipa.it One approach involves the reaction of intermediates with hydroxylamine (B1172632) hydrochloride to achieve annelation of the Current time information in Bangalore, IN.oxazole ring onto another cyclic system. unipa.it The development of regiodivergent annulation protocols allows for the construction of diverse chiral heterocyclic frameworks. nih.gov For instance, [3 + 3] and [4 + 2] annulation reactions of dioxopyrrolidines have been developed to create fused dihydropyrrolidone derivatives. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating the majority of the atoms from the starting materials. The this compound scaffold or its derivatives can be utilized in MCRs to rapidly generate libraries of complex molecules. For example, isocyanide-based MCRs are known for the synthesis of various heterocycles. mdpi.com Oxazolones, which can be derived from amino acids, are versatile intermediates in MCRs for the synthesis of other heterocyclic compounds. academie-sciences.frbohrium.com Acetic acid is often used as a solvent or catalyst in these reactions. rsc.org

| Reaction Type | Key Feature | Example |

| Annulation | Formation of a new fused ring | Reaction with hydroxylamine hydrochloride to form fused isoxazoles. unipa.it |

| Multicomponent Reaction | One-pot synthesis with multiple reactants | Use of isocyanides to build complex heterocycles. mdpi.com |

Design and Synthesis of Bioisosteric Analogs of this compound

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The carboxylic acid moiety of this compound can be replaced with various bioisosteres.

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles like 1,2,4-oxadiazoles. incemc.rodrughunter.com For example, the 1,2,4-oxadiazole (B8745197) ring system is described in the literature as a bioisostere for amides and esters, offering high hydrolytic and metabolic stability. lew.roincemc.ro The synthesis of such analogs involves preparing the appropriate heterocyclic precursor that can be coupled to the (1,2-oxazol-4-yl)methyl fragment. The 3-hydroxy-1,2-oxazol-4-yl group itself can be considered a nonclassical bioisostere of a carboxylic acid. researchgate.net The design and synthesis of these analogs are crucial for exploring the chemical space around the parent compound and identifying molecules with improved drug-like properties.

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Carboxylic Acid | Tetrazole | Mimics acidity, can improve metabolic stability and receptor binding. drughunter.com |

| Carboxylic Acid | 1,2,4-Oxadiazole | Acts as a stable mimic of amides and esters. lew.roincemc.ro |

| Carboxylic Acid | Thiazolidinone | Can act as a bioisosteric analog. nih.gov |

Applications of 2 1,2 Oxazol 4 Yl Acetic Acid As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Diverse Organic Molecules

The bifunctional nature of 2-(1,2-oxazol-4-yl)acetic acid makes it an ideal starting material or intermediate for synthesizing a diverse range of organic molecules. The carboxylic acid group can readily undergo standard transformations such as esterification, amidation, and conversion to an acyl chloride, providing a handle for linking the isoxazole (B147169) moiety to other molecular fragments. This has been demonstrated in the synthesis of various biologically active compounds and their analogues.

Derivatives of the core (oxazol-4-yl)acetic acid structure are frequently employed as building blocks for pharmaceuticals and agrochemicals. For instance, related structures like (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid are foundational components in the construction of more elaborate pharmaceutical candidates. The acetic acid portion can be coupled with amines to form amides, a common linkage in many drug molecules. This is exemplified in the synthesis of complex structures where the (oxazol-4-yl)acetyl group is linked to other amino acid-like fragments.

Furthermore, the isoxazole ring itself can be functionalized. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be applied to halogenated oxazole (B20620) precursors to introduce aryl or alkyl groups, thereby creating libraries of substituted oxazole derivatives with diverse properties. tandfonline.com The strategic placement of the acetic acid group at the 4-position of the 1,2-oxazole ring provides a key structural motif that is exploited in the rational design of new chemical entities.

| Starting Moiety | Reaction Type | Resulting Functional Group/Molecule | Significance |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amide | Formation of peptide bonds, linking to amino acids or other amine-containing molecules. |

| Carboxylic Acid | Esterification | Ester | Creation of prodrugs or modification of solubility and pharmacokinetic properties. |

| Halogenated Oxazole Ring | Suzuki-Miyaura Coupling | Aryl/Alkyl-substituted Oxazole | Allows for the synthesis of complex bi-aryl structures and diverse compound libraries. tandfonline.com |

Role in the Construction of Complex Heterocyclic Scaffolds

The structure of this compound is particularly well-suited for the construction of more complex, often fused, heterocyclic systems. The oxazole ring serves as a stable core, while the acetic acid side chain acts as a reactive arm that can be used to build an additional ring system. This strategy is a powerful tool in synthetic chemistry for accessing novel molecular architectures.

A common synthetic route involves the conversion of the carboxylic acid to a derivative that can undergo intramolecular or intermolecular cyclization. For example, in analogous systems, an acetic acid moiety attached to a heterocycle is first converted to an acid hydrazide. nih.gov This intermediate can then be reacted with various electrophiles to construct new five- or six-membered heterocyclic rings, such as thiazolidinones or pyrazoles. nih.gov Similarly, oxazolone (B7731731) derivatives, which can be formed from N-acylated amino acids, are pivotal intermediates for creating new heterocycles. researchgate.net For example, treatment of an oxazolone with reagents like p-aminophenol can lead to the formation of an imidazol-5-one ring system, demonstrating a ring transformation reaction. researchgate.net

Moreover, the oxazole ring itself can be a precursor to other heterocycles through ring-opening and recyclization reactions, a testament to its synthetic versatility. tandfonline.com This allows chemists to transform the initial isoxazole scaffold into other important heterocyclic cores like pyrroles, pyrimidines, or imidazoles, depending on the reaction conditions and reagents used. tandfonline.com

| Starting Scaffold | Key Intermediate | Reaction | Resulting Heterocyclic System | Reference Principle |

|---|---|---|---|---|

| Heterocycle-acetic acid | Acid Hydrazide | Condensation/Cyclization | Thiazolidinones | nih.gov |

| Oxazolone | - | Reaction with Amines | Imidazol-5-one | researchgate.net |

| Oxazole Ring | - | Ring Opening/Recyclization | Pyrrole, Pyrimidine, Imidazole | tandfonline.com |

Applications in Prodrug Design and Precursor Synthesis

In medicinal chemistry, prodrug design is a critical strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor bioavailability, chemical instability, or lack of site-specific delivery. nih.gov this compound and its derivatives are valuable precursors in this context. The carboxylic acid group is an ideal functional handle for creating bioreversible linkages, most commonly esters or amides. nih.gov

These linkages mask the active drug, rendering it temporarily inactive. The resulting prodrug is designed to be cleaved by specific enzymes (e.g., esterases) in the body, releasing the active parent drug at the desired site of action. This approach has been explored for various classes of drugs, including antifungal and antiparasitic agents where heterocyclic precursors are used to improve pharmacokinetic profiles. The isoxazole core can serve as a bioisostere for other functional groups or as an essential part of the pharmacophore that interacts with biological targets like enzymes or receptors. nih.gov The synthesis of a prodrug often involves a straightforward esterification or amidation of the acetic acid moiety of the parent compound with an appropriate alcohol or amine.

Contribution to Materials Science through Advanced Organic Synthesis Methodologies

While the primary applications of this compound are in the life sciences, the oxazole scaffold is also relevant to materials science. The unique electronic and photophysical properties of oxazole-containing compounds make them candidates for advanced materials. Derivatives of oxazole-4-carboxylates, which are closely related to the title compound, have been investigated as fluorescent probes. researchgate.net The fluorescence properties of these molecules can be tuned by altering the substituents on the heterocyclic ring, making them useful for imaging and sensing applications.

Furthermore, heterocyclic compounds like this compound can serve as organic monomers for the synthesis of functional polymers or frameworks. There is potential for their use in creating materials for electronics, such as Organic Light-Emitting Diodes (OLEDs) or Covalent Organic Frameworks (COFs), where well-defined organic building blocks are required. bldpharm.com The development of these advanced materials often relies on modern synthetic techniques. Advanced organic synthesis methodologies, such as microwave-assisted synthesis, have been shown to be highly effective for the rapid and efficient production of oxazole-containing hybrids and other complex heterocyclic scaffolds, accelerating the discovery of new materials. researchgate.net

Theoretical and Computational Chemistry Studies of 2 1,2 Oxazol 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com For 2-(1,2-oxazol-4-yl)acetic acid, the HOMO is expected to be localized over the electron-rich oxazole (B20620) ring and the carboxyl group, while the LUMO would also involve the π-system of the heterocyclic ring. Analysis of the FMOs helps in predicting how the molecule will interact with electrophiles and nucleophiles. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents a hypothetical representation of the kind of data obtained from a quantum chemical calculation for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Lowest energy orbital available to accept electrons; key for electrophilicity. |

| HOMO | -6.8 | Highest energy orbital containing electrons; key for nucleophilicity. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate this charge distribution. libretexts.org In an ESP map, colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). wuxiapptec.comyoutube.com

For this compound, an ESP map would reveal the most electron-rich and electron-poor sites. The oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the acetic acid moiety are expected to be regions of negative electrostatic potential (red or orange), making them susceptible to electrophilic attack. avogadro.cc Conversely, the acidic proton of the carboxyl group would be a site of highly positive potential (blue), confirming its character as the most acidic hydrogen in the molecule. pearson.com These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reactivity. libretexts.orgwuxiapptec.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, key rotations would occur around the C-C bond connecting the acetic acid side chain to the oxazole ring and within the carboxyl group itself. Studies on similar molecules like acetic acid show that the carboxylic acid group can exist in syn and anti conformations, with the syn form generally being more stable. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system over time. jinr.ru An MD simulation of this compound would reveal how the molecule moves, flexes, and changes its conformation at a given temperature. jinr.ru This technique is crucial for exploring the molecule's accessible conformational space and understanding its dynamic properties in different environments, such as in a solvent. nih.gov

Prediction of Reaction Pathways and Transition States for Reactions Involving this compound

Computational chemistry can be used to model chemical reactions, predict their outcomes, and elucidate their mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

For this compound, theoretical studies could predict the pathways for various reactions. Examples include the deprotonation of the carboxylic acid, esterification reactions, or transformations involving the oxazole ring. ocr.org.uk For instance, modeling the reaction with a base would confirm that the carboxylic acid proton is the most likely site of abstraction. Computational studies on related oxazole-containing compounds have been used to understand reaction mechanisms, such as in cycloaddition or ring-opening reactions. acs.org

Spectroscopic Property Simulations for Mechanistic Insights (e.g., NMR, IR, UV-Vis Chemical Shifts and Frequencies)

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra. schrodinger.com

NMR Spectroscopy: Quantum mechanical methods can compute the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for isotopes like ¹H and ¹³C. Simulated NMR spectra can help assign experimental peaks to specific atoms in the molecule, aiding in structure elucidation. schrodinger.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, specific absorption bands can be assigned to particular vibrational modes, such as the C=O stretch of the carboxylic acid or the C=N stretch of the oxazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate electronic transitions. These calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which correlate with the peaks observed in a UV-Vis spectrum. researchgate.net This analysis provides insight into the electronic structure and the nature of the electron transitions within the molecule.

Table 2: Illustrative Calculated and Experimental Spectroscopic Data This table shows the type of comparison made between simulated and observed data. The values are for illustrative purposes only.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 10.9 | 11.0 | -COOH |

| 8.1 | 8.2 | Oxazole H-5 | |

| 3.7 | 3.8 | -CH₂- | |

| IR (cm⁻¹) | 1720 | 1715 | C=O stretch (acid) |

| 1610 | 1605 | C=N stretch (oxazole) |

| UV-Vis (λ_max, nm) | 215 | 218 | π → π* transition |

Solvation Effects and Intermolecular Interactions Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. schrodinger.com Modeling this compound in a solvent like water would allow for the study of how hydrogen bonding and dielectric effects alter its conformation and electronic properties. nih.gov

Furthermore, these models can be used to study specific intermolecular interactions. For example, simulations could model the dimerization of this compound through hydrogen bonding between the carboxylic acid groups or its interaction with a biological target, such as an enzyme's active site. Understanding these non-covalent interactions is crucial for applications in materials science and drug design.

Linear and Nonlinear Optical Properties Investigations

Theoretical and computational chemistry studies offer profound insights into the molecular structure and electronic properties that govern the linear and nonlinear optical (NLO) responses of materials. While direct computational studies on this compound are not extensively available in the current literature, valuable predictions can be drawn from research on structurally similar isoxazole (B147169) derivatives. These studies utilize quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the relationship between a molecule's structure and its optical properties.

A pertinent first-principles study on isoxazole derivatives, namely 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, provides a framework for understanding the potential NLO characteristics of the isoxazole scaffold. worldscientific.com Investigations into these molecules reveal the critical role of intramolecular charge transfer (ICT) from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs) in defining their optical and NLO properties. worldscientific.com

The linear optical properties are primarily described by the molecular polarizability (α), which quantifies the distortion of the electron cloud in the presence of an external electric field. The nonlinear optical response, a key feature for applications in photonics and optoelectronics, is characterized by the first hyperpolarizability (β). A larger value of β indicates a stronger NLO response.

Computational analyses of related isoxazole derivatives have shown that the nature of donor and acceptor groups attached to the isoxazole ring significantly influences the ICT and, consequently, the NLO properties. worldscientific.com For instance, the introduction of electron-donating and electron-accepting moieties can enhance the charge transfer, leading to larger hyperpolarizability values.

The following tables present calculated values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for analogous isoxazole derivatives, which can serve as a theoretical proxy for understanding the potential properties of this compound. The calculations were performed using DFT methods. worldscientific.com

Table 1: Calculated Dipole Moment (μ) and Polarizability (α) of Analogous Isoxazole Derivatives

| Compound | μ (Debye) | α (esu) |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 2.54 | 1.89 x 10⁻²³ |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | 3.18 | 2.81 x 10⁻²³ |

Data sourced from a first-principles study on isoxazole derivatives. worldscientific.com

Table 2: Calculated First Hyperpolarizability (β) Components of Analogous Isoxazole Derivatives

| Compound | β_x (esu) | β_y (esu) | β_z (esu) | β_total (esu) |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | 3.89 x 10⁻³⁰ | -0.45 x 10⁻³⁰ | 0.02 x 10⁻³⁰ | 4.12 x 10⁻³⁰ |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | 7.98 x 10⁻³⁰ | -1.12 x 10⁻³⁰ | -0.01 x 10⁻³⁰ | 8.23 x 10⁻³⁰ |

Data sourced from a first-principles study on isoxazole derivatives. worldscientific.com

These theoretical findings on analogous compounds suggest that molecules incorporating the isoxazole ring possess notable NLO properties. The presence of the acetic acid group in this compound, with its carbonyl and hydroxyl functionalities, would likely influence the electronic distribution and charge transfer characteristics of the molecule, thereby modulating its linear and nonlinear optical responses. Further dedicated computational studies on this compound are necessary to precisely quantify its optical properties and fully assess its potential for NLO applications.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation of 2 1,2 Oxazol 4 Yl Acetic Acid and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-(1,2-oxazol-4-yl)acetic acid and its derivatives. ipb.ptscribd.comethernet.edu.et While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, the increasing complexity of synthetic derivatives necessitates the use of two-dimensional (2D) NMR techniques for unambiguous structural assignment. ipb.pt

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing long-range (typically 2-4 bond) correlations between protons and carbons, which is crucial for piecing together molecular fragments. researchgate.net For instance, in novel synthesized isoxazole (B147169) derivatives, detailed NMR analysis, including 2D experiments, is used to thoroughly characterize and confirm the final structures. researchgate.net These advanced methods are particularly powerful for resolving the structures of complex heterocyclic compounds, assigning stereochemistry, and differentiating between isomers. ipb.ptresearchgate.net In cases of highly proton-deficient molecules, where HMBC might fail, other techniques like the ADEQUATE (Adequate sensitivity DoublE-QUAntum Transfer Experiment) experiments can provide the necessary carbon-carbon connectivity data. researchgate.net

The chemical shifts observed in ¹H and ¹³C NMR spectra are characteristic of the isoxazole ring system. For example, in substituted 2H-azirines, a related small heterocycle, the C-2 carbon resonates at δ 19.0-45.0 ppm and the C-3 at δ 160.0-170.0 ppm, providing a reference for the types of shifts expected in five-membered rings. ipb.pt For complex derivatives, a combination of 1D and 2D NMR experiments is essential for complete and accurate structural elucidation. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical tool used to determine the molecular weight and fragmentation pattern of synthesized isoxazole derivatives. kuey.net It serves as a primary method for confirming the integrity of a target molecule by providing its mass-to-charge ratio (m/z). kuey.netijpsr.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.govnih.gov This capability is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. For newly synthesized isoxazole derivatives, HRMS data is routinely collected to confirm that the molecular formula of the product matches the expected structure. nih.govnih.govnih.gov The analysis is often performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. nih.govijpsm.comsemanticscholar.org

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted collision cross section (CCS) values for various adducts of the parent compound, which can be used to support identification in ion mobility-mass spectrometry experiments. Data is computationally predicted.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 128.03422 | 120.8 |

| [M+Na]⁺ | 150.01616 | 129.3 |

| [M-H]⁻ | 126.01966 | 122.7 |

| [M+NH₄]⁺ | 145.06076 | 141.2 |

| [M+K]⁺ | 165.99010 | 130.0 |

| [M+H-H₂O]⁺ | 110.02420 | 115.2 |

| [M+HCOO]⁻ | 172.02514 | 143.5 |

| [M+CH₃COO]⁻ | 186.04079 | 165.3 |

| Source: uni.lu |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by analyzing their fragmentation patterns. unt.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed. unt.eduresearchgate.net This process provides valuable structural information and helps to confirm the identity of a compound. researchgate.netmdpi.com

The fragmentation pathways are characteristic of the molecule's functional groups and skeleton. gla.ac.uk For carboxylic acids, a common fragmentation pathway involves the neutral loss of carbon dioxide (CO₂), corresponding to a mass difference of 44 Da. unt.edu The study of fragmentation behavior is crucial for assigning the structure of unknown metabolites or degradation products of this compound derivatives. researchgate.net For example, the fragmentation of related heterocyclic compounds like 4-substituted 3-hydroxyfurazans has been shown to produce characteristic product ions, confirming the utility of MS/MS in structural analysis. researchgate.net This method has been successfully applied to develop and validate quantitative analyses of complex oxazole-containing drug candidates in biological matrices like rat plasma. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Tautomeric Form Determination

X-ray crystallography provides unambiguous confirmation of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry and the spatial arrangement of its atoms. kuey.netresearchgate.net This technique is considered the gold standard for structural determination. For novel isoxazole derivatives, single-crystal X-ray diffraction analysis is often used to definitively confirm the proposed structure, resolving any ambiguities that may remain after spectroscopic analysis. nih.govresearchgate.netresearchgate.netmdpi.com

The resulting crystal structure provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the molecule's conformation and packing in the solid state. scilit.com Furthermore, X-ray crystallography can be used to determine the predominant tautomeric form of a molecule in the solid state, which can be crucial for understanding its chemical reactivity and biological activity. mdpi.com For instance, studies on isoxazole compounds with C-5 modifications have utilized X-ray crystallography to reveal detailed interactions within protein binding pockets. researchgate.net

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies (e.g., ReactIR, NMR kinetics)

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net Techniques like ReactIR (FTIR spectroscopy) and in-situ NMR kinetics are powerful tools for optimizing reaction conditions and understanding complex transformations.

A study on the synthesis of aminopyrazoles from isoxazoles utilized in-situ NMR monitoring to compare different synthetic methods. researchgate.net The analysis revealed that both a single-step and a two-step process proceed through a common, unisolated ketonitrile intermediate. researchgate.net In the two-step process, the isoxazole ring is first opened by a base to form the ketonitrile, which is then cyclized with hydrazine. researchgate.net This type of real-time analysis is crucial for understanding the reaction pathway and identifying key intermediates, which would be difficult to isolate and characterize using traditional methods. Such mechanistic studies are essential for developing efficient and reliable synthetic routes to isoxazole derivatives. mdpi.com

Chemical Derivatization Strategies for Enhanced Analytical Performance in Chromatography (e.g., HPLC-UV/FLD/MS)